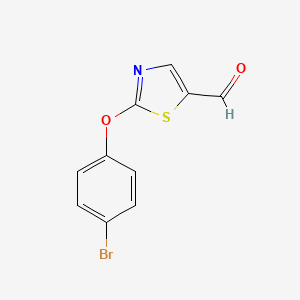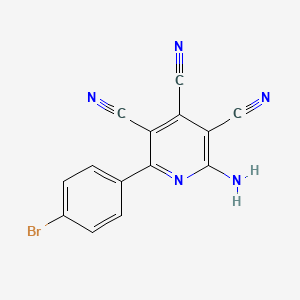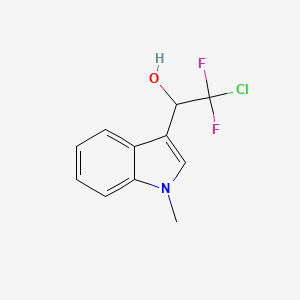![molecular formula C17H13ClN2O3 B3037563 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate CAS No. 478261-21-1](/img/structure/B3037563.png)
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate
Vue d'ensemble
Description
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate, commonly referred to as ZCP, is a synthetic compound that has recently been studied for its potential applications in scientific research. ZCP is a derivative of indole, a nitrogen-containing heterocyclic compound, and is composed of an amino group, an oxo group, a phenyl group, and a chloro group attached to a propanoic acid group. ZCP has been found to possess a variety of biochemical and physiological effects, making it an attractive compound for use in scientific research.
Applications De Recherche Scientifique
Synthesis of Derivatives
- A study conducted by Kobayashi et al. (2008) explored the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives, which are related to (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. These derivatives were synthesized through a reaction involving 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives and various terminal alkynes, using catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).
Potential Antidepressant Properties
- A study from 1987 by Bonnaud et al. synthesized 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which bear structural similarities to (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. These compounds were evaluated for their potential antidepressant properties in animal tests (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).
Anticancer Potential
- Research by Soni et al. (2015) involved the synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. This study provides a relevant context as quinuclidinone derivatives share structural characteristics with (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. These compounds demonstrated potent anti-cancer activity in their study (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antimicrobial Applications
- A study by Ramadan and El‐Helw (2018) utilized a compound structurally related to (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate for the construction of N-heterocycles. These compounds were screened for their antibacterial and antifungal activities, showing promising results against several bacterial and fungal strains (Ramadan & El‐Helw, 2018).
Synthesis of Complexes with Metal Ions
- Ferenc et al. (2018) researched the synthesis of complexes of 2-[(2-oxo-1,2-dihydroindol-3-ylidene)amino]butanoic acid with various metal ions. This study is relevant due to the structural similarity of the compound used with (Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate. The complexes were analyzed for their spectral, thermal, and magnetic properties (Ferenc, Osypiuk, Sarzyński, & Gluchowska, 2018).
Propriétés
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-11-10-15(21)23-19-16-13-8-4-5-9-14(13)20(17(16)22)12-6-2-1-3-7-12/h1-9H,10-11H2/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDUZDMEEWZPII-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)CCCl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)CCCl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-[(4-chlorobenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B3037485.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride](/img/structure/B3037487.png)
![2-(Allylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3037490.png)
methanone](/img/structure/B3037491.png)

![(5E)-5-[[1-[(4-methylphenyl)methoxy]imidazol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3037493.png)

![7-[1,1'-biphenyl]-4-yl-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037496.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B3037500.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol](/img/structure/B3037501.png)
![1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B3037502.png)
![1-[4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B3037503.png)